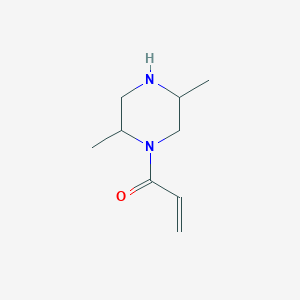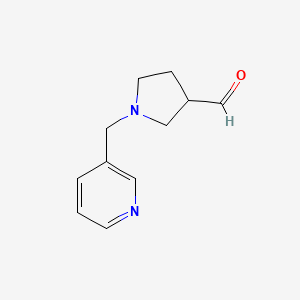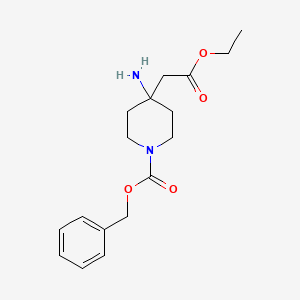
2-(Difluoro(methoxy)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoro(methoxy)methyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a difluoro(methoxy)methyl group
Preparation Methods
The synthesis of 2-(Difluoro(methoxy)methyl)pyrrolidine typically involves the reaction of pyrrolidine with difluoro(methoxy)methylating agents under controlled conditions. One common method includes the use of difluoromethyl ether and a base to facilitate the substitution reaction on the pyrrolidine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control .
Chemical Reactions Analysis
2-(Difluoro(methoxy)methyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with halides and sulfonyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoro(methoxy)methyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoro(methoxy)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoro(methoxy)methyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(Difluoro(methoxy)methyl)pyrrolidine can be compared with other fluorinated pyrrolidine derivatives, such as:
2-Fluoropyrrolidine: Similar in structure but with only one fluorine atom, leading to different chemical properties and reactivity.
2-(Trifluoromethyl)pyrrolidine:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
2-[difluoro(methoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C6H11F2NO/c1-10-6(7,8)5-3-2-4-9-5/h5,9H,2-4H2,1H3 |
InChI Key |
VKCAHYPPZLXCEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCCN1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide](/img/structure/B12981686.png)




![tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12981702.png)
